molecular formula C26H30N2O4 B13960410 N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide

N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide

Katalognummer: B13960410
Molekulargewicht: 434.5 g/mol
InChI-Schlüssel: RIYABDFRTCZRRF-CLOONOSVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (hereafter referred to as Compound A) is a chiral formamide derivative featuring:

  • A benzyloxy-protected phenolic ring.
  • A formamide group at the para position.
  • A β-hydroxyethylamino side chain with (R)-stereochemistry.
  • A substituted methoxyphenylpropan-2-yl group, also with (R)-configuration.

Compound A is synthesized via formylation of a diamine precursor under controlled conditions using formic acid and protective agents like EtN=C=N(CH2)3NMe2·HCl .

Eigenschaften

Molekularformel

C26H30N2O4

Molekulargewicht

434.5 g/mol

IUPAC-Name

N-[5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]-2-phenylmethoxyphenyl]formamide

InChI

InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(31-2)12-9-20)27-16-25(30)22-10-13-26(24(15-22)28-18-29)32-17-21-6-4-3-5-7-21/h3-13,15,18-19,25,27,30H,14,16-17H2,1-2H3,(H,28,29)/t19-,25+/m1/s1

InChI-Schlüssel

RIYABDFRTCZRRF-CLOONOSVSA-N

Isomerische SMILES

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O

Kanonische SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OCC3=CC=CC=C3)NC=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The preparation involves:

  • Step 1: Synthesis of the key intermediate amine
    The (R)-1-(4-methoxyphenyl)propan-2-ylamine derivative is synthesized or procured, maintaining stereochemical purity.

  • Step 2: Formation of the hydroxy-aminoethyl linkage
    This step involves the coupling of the amine with a suitable hydroxy-substituted aromatic precursor that contains the benzyloxy group. The reaction typically proceeds through nucleophilic substitution or reductive amination, ensuring the (R)-configuration is preserved.

  • Step 3: Introduction of the formamide group
    The final step is the formylation of the aromatic amine to yield the formamide functionality. This is commonly achieved by reaction with formic acid derivatives or formylating agents under mild conditions to avoid racemization.

Detailed Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Amine preparation Chiral amine synthesis or resolution Use of chiral catalysts or resolution to ensure (R)-enantiomer
Hydroxy-aminoethyl coupling Reductive amination with aldehyde precursor, NaBH4 or catalytic hydrogenation Control of temperature (0–25°C) to maintain stereochemistry
Formylation Formic acid, formic anhydride, or ethyl formate in presence of base or acid catalyst Reaction at 0–40°C to prevent side reactions

The stereochemical integrity is monitored by chiral HPLC or NMR techniques throughout the synthesis.

Example Synthetic Route (Simplified)

This route requires purification steps such as column chromatography and recrystallization to isolate the pure compound.

Analytical Characterization and Research Findings

The compound is characterized by:

Research indicates that the stereochemistry and purity of this compound significantly affect its role as a precursor in Formoterol synthesis and its pharmacological properties.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Outcome/Notes
Chiral amine synthesis Asymmetric reductive amination (R)-1-(4-Methoxyphenyl)propan-2-ylamine
Coupling with benzyloxy phenol Reductive amination, NaBH4 or H2/catalyst Formation of hydroxy-aminoethyl intermediate
Formylation Formic acid derivatives Formation of N-(2-(benzyloxy)-5-...formamide)

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a carbonyl-containing compound, while reduction would yield a hydroxy-containing compound.

Wissenschaftliche Forschungsanwendungen

N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide, also known as Arformoterol Impurity 10, has the molecular formula C33H36N2O4 . Other names or identifiers include N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide .

Physicochemical Properties

  • Molecular Weight The molecular weight is 434.5 g/mol .
  • IUPAC Name The IUPAC name is N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide .
  • SMILES The SMILES notation is CC@HN(CC2=CC=CC=C2)CC@@HO .

Applications
While the search results do not explicitly detail the applications of N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide, they do provide some context:

  • Pharmaceutical research Compounds with similar structures have potential anti-tumor activity and may be useful for inhibiting uncontrolled cellular proliferation arising from malignant disease . They may act as selective estrogen receptor downregulators (SERDs), providing an anti-tumor effect by down-regulating the estrogen receptor in breast cancer cell lines . Such compounds may also exhibit advantageous physical properties and favorable toxicity profiles, making them suitable as therapeutic agents for cancer treatment .
  • Intermediate in synthesis: Diaminoalcohol, a building block similar to N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)phenyl)formamide, is used in the synthesis of macrocyclic Plasmepsin X (PMX) inhibitors .
  • Antibacterial agents: Pyrrole-containing compounds have antibacterial potential .

Wirkmechanismus

The mechanism of action of N-(2-(benzyloxy)-5-(®-1-hydroxy-2-((®-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)forMaMide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Compound A requires stringent temperature control (10°C) to preserve stereochemistry, unlike the room-temperature synthesis of Schiff base S1-5 .
  • Formic acid is a common reagent for formylation, but Compound A uses protective agents to prevent side reactions , whereas simpler analogues (e.g., ) omit this step.

Structural Features

Compound Functional Groups Stereochemistry Molecular Weight (g/mol)
Compound A Benzyloxy, formamide, β-hydroxyethylamino, methoxyphenylpropan-2-yl (R,R) ~443.5 (estimated)
(R)-N-(2-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)phenyl)formamide Bromo substitution in place of amino group (R) ~422.3
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide Pyrrolidinecarboxamide, fluorophenyl, methoxybenzyl N/A 563.6

Key Observations :

  • Pyrrolidinecarboxamide derivatives (e.g., ) introduce rigid heterocyclic structures, which may enhance metabolic stability but reduce conformational flexibility.

Pharmacological and Physicochemical Properties

Key Observations :

  • Schiff bases like S1-5 demonstrate broader nutraceutical properties (e.g., antimicrobial effects) but lack receptor specificity .

Physicochemical Properties

Compound Solubility (Predicted) LogP (Estimated) Stability
Compound A Low (lipophilic groups) ~3.5 Sensitive to oxidation (hydroxyethyl group)
N-(4-Fluorophenyl)-N-(2-methoxy-5-methyl-phenyl)formamide Moderate ~2.8 Stable under acidic conditions
2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol Low ~4.1 Photolabile (benzylidene group)

Key Observations :

  • Compound A 's high LogP (3.5) suggests strong membrane permeability but may require formulation adjustments for bioavailability.
  • Fluorophenyl analogues (e.g., ) exhibit better solubility due to reduced steric hindrance.

Biologische Aktivität

N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)formamide, a complex organic compound, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry based on diverse research findings.

Chemical Structure and Properties

The compound features a multi-functional structure that includes a benzyloxy group, a hydroxyl group, and a dimethylamine pharmacophore. Its structural complexity suggests potential interactions with various biological targets, making it a candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds with similar structures. For instance, derivatives containing the dimethylamine moiety have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.125 μg/mL against MRSA, indicating potent antibacterial effects .

The biological activity of N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)formamide may involve several mechanisms:

  • Inhibition of Protein Synthesis : Compounds with similar structures have been shown to inhibit bacterial protein synthesis by targeting ribosomal RNA.
  • Disruption of Membrane Integrity : The presence of hydrophobic groups can disrupt bacterial membranes, leading to cell lysis.
  • Modulation of Enzymatic Activity : Some derivatives affect metabolic enzymes critical for bacterial survival.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of pyrrole-derived compounds against common pathogens. The results indicated that modifications to the benzyloxy group significantly enhanced antibacterial activity. The compound's derivatives demonstrated MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .

Study 2: Anticancer Properties

Another investigation explored the anticancer potential of similar compounds in inhibiting cell proliferation in various cancer cell lines. The study reported that certain derivatives induced apoptosis in cancer cells through the activation of the caspase pathway, demonstrating promise for future cancer therapies .

Research Findings Summary

The following table summarizes key findings related to the biological activity of N-(2-(benzyloxy)-5-((R)-1-hydroxy-2-(((R)-1-(4-Methoxyphenyl)propan-2-yl)aMino)ethyl)phenyl)formamide and its derivatives:

Activity Target Pathogen/Cell Line MIC/IC50 Mechanism
AntibacterialMRSA0.125 μg/mLInhibition of protein synthesis
AntibacterialStaphylococcus aureus3.12 - 12.5 μg/mLDisruption of membrane integrity
AnticancerVarious cancer cell linesIC50 values variedInduction of apoptosis via caspase activation

Q & A

Q. Table 1. Key Synthetic Parameters for Intermediate Purification

StepReagent/ConditionYield (%)Purity (HPLC)Reference
1Propionic anhydride, reflux79.995
2Oxalic acid precipitation82.398
3Chiral column chromatography65.099.5

Q. Table 2. Impurity Profile Thresholds (ICH Q3A)

Impurity TypeThreshold (%)Analytical MethodReference
Monobenzyl analogue0.1HPLC-UV
Diastereomers0.2Chiral HPLC
Total impurities0.5LC-MS

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.